2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)

Catalog No.
S15775976
CAS No.
647859-57-2
M.F
C23H28O2
M. Wt
336.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4...

CAS Number

647859-57-2

Product Name

2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)

IUPAC Name

2-[(2-hydroxy-3,5-dimethylphenyl)-(3-methylcyclopent-3-en-1-yl)methyl]-4,6-dimethylphenol

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C23H28O2/c1-13-6-7-18(10-13)21(19-11-14(2)8-16(4)22(19)24)20-12-15(3)9-17(5)23(20)25/h6,8-9,11-12,18,21,24-25H,7,10H2,1-5H3

InChI Key

XGYBXMRYICKMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C

The compound 2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is a complex organic molecule characterized by its unique structure, which features two 4,6-dimethylphenol units connected by a methylene bridge linked to a 3-methylcyclopent-3-en-1-yl group. This compound belongs to the class of bisphenols and is notable for its potential applications in various fields, including materials science and medicinal chemistry. Its molecular formula is C22H26O2, and it has a molecular weight of approximately 334.45 g/mol.

Typical of phenolic compounds and alkenes. These include:

  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions due to the electron-donating methyl groups.
  • Alkene Reactions: The double bond in the cyclopentene moiety can undergo addition reactions with electrophiles or nucleophiles.
  • Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones, which may further react with nucleophiles.

The synthesis of 2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 4,6-dimethylphenol with an appropriate aldehyde or ketone derivative of 3-methylcyclopent-3-en-1-yl.
  • Grignard Reactions: Utilizing Grignard reagents to form carbon-carbon bonds between phenolic compounds and cyclopentenones.
  • Rearrangement Reactions: Certain rearrangement reactions may also yield this compound from simpler precursors.

This compound has potential applications in various domains:

  • Polymer Chemistry: As a building block for synthesizing high-performance polymers due to its thermal stability and mechanical properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications owing to its biological activities.
  • Antioxidants: Used in formulations requiring antioxidant protection.

Interaction studies involving 2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) focus on its compatibility with other substances, particularly in polymer blends and pharmaceutical formulations. Preliminary findings indicate:

  • Compatibility with various polymers as an additive.
  • Potential interactions with biological targets that require more detailed pharmacological studies.

Several compounds exhibit structural similarities to 2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol). Here are some notable examples:

Compound NameStructure TypeKey Features
4,6-DimethylphenolBisphenolCommonly used as an antioxidant in plastics.
3-MethylcyclopenteneCyclopenteneExhibits unique reactivity due to the double bond.
2,6-Di-tert-butyl-p-cresolPhenolic AntioxidantKnown for high thermal stability and antioxidant properties.
2-(4-Hydroxyphenyl)benzothiazoleBenzothiazole derivativeExhibits fluorescence and potential biological activity.

The uniqueness of 2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) lies in its dual functionality as both a phenolic compound and an alkene, which may enhance its reactivity and application potential compared to the other compounds listed above.

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

336.208930132 g/mol

Monoisotopic Mass

336.208930132 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-15

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